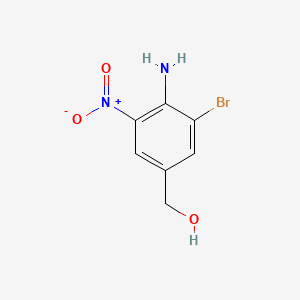
3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride, often involves the use of fluorinating agents such as Selectfluor® . A common method includes the fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or 1,2-dihydropyridines. The reaction typically occurs under mild conditions, making it suitable for various functional groups .
Industrial Production Methods
Industrial production of fluorinated pyridines may involve large-scale fluorination reactions using complex fluorinating agents like AlF3 and CuF2 at high temperatures (450–500°C) . These methods yield a mixture of fluorinated products, which can be separated and purified for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: Common in fluorinated pyridines due to the electron-withdrawing nature of fluorine atoms.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor®, AlF3, CuF2
Solvents: Dimethylformamide (DMF), methanol (MeOH).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for drug development due to its unique properties.
Agrochemicals: Development of new agricultural products with improved physical, biological, and environmental properties.
Radiotherapy: Synthesis of F18-substituted pyridines for imaging agents in cancer treatment.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride involves its interaction with biological targets through its fluorinated pyridine ring. The electron-withdrawing fluorine atoms enhance the compound’s binding affinity to various receptors and enzymes, leading to its biological effects . The specific molecular targets and pathways depend on the derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- Perfluoroalkylpyridines
Uniqueness
3,3-Difluoro-1-methyl-2,6-dihydropyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of two fluorine atoms at the 3-position and a methyl group at the 1-position differentiates it from other fluorinated pyridines, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C6H10ClF2N |
|---|---|
Poids moléculaire |
169.60 g/mol |
Nom IUPAC |
3,3-difluoro-1-methyl-2,6-dihydropyridine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c1-9-4-2-3-6(7,8)5-9;/h2-3H,4-5H2,1H3;1H |
Clé InChI |
MSSHHATWRFHERK-UHFFFAOYSA-N |
SMILES canonique |
CN1CC=CC(C1)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12454467.png)


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B12454486.png)

![2-{3-bromo-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454505.png)
![2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12454510.png)
![3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12454516.png)

![2-{[(2-Chloro-5-{[(2-methylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12454526.png)

![2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12454537.png)
